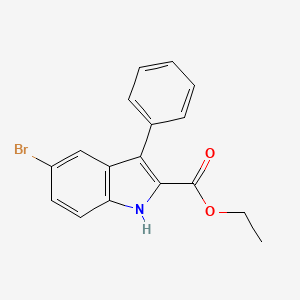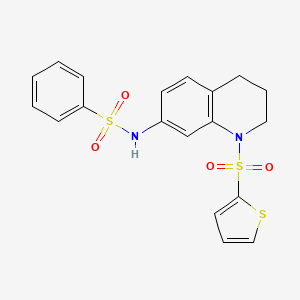![molecular formula C15H11N5O B2554276 (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one CAS No. 60059-63-4](/img/structure/B2554276.png)
(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that features a unique structure combining a benzodiazole moiety with an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 2-hydrazinyl-1H-benzodiazole with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or indole rings are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies with proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery efforts.
Industry
In industrial applications, this compound may be used in the development of specialty chemicals, dyes, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-[2-(1H-1,3-benzodiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indol-2-one: This compound itself serves as a reference point for comparison.
2-(1H-1,3-benzodiazol-2-yl)hydrazine: A simpler analog lacking the indole moiety.
Indole-2-one derivatives: Compounds with similar indole cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its combined benzodiazole and indole structure, which imparts distinct chemical and biological properties. This dual functionality allows for diverse interactions and applications that are not possible with simpler analogs.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c21-14-13(9-5-1-2-6-10(9)16-14)19-20-15-17-11-7-3-4-8-12(11)18-15/h1-8,16,21H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSNQBQXSFWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)
![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)


![1,4-Diazabicyclo[2.1.1]hexane](/img/structure/B2554204.png)
![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2554207.png)

![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)
![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)

